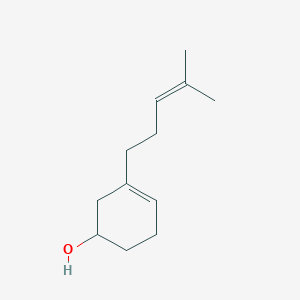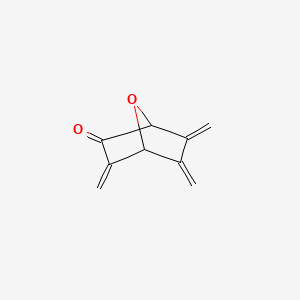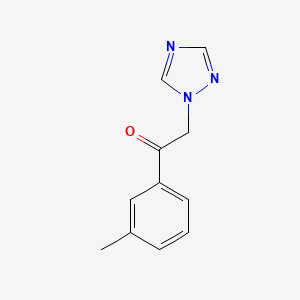
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to three ethyl groups and one methyl group, along with a chloride counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of N,N,N-triethylamine with 1-methyl-1,2-dihydronaphthalene in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound can be employed in the study of cell membrane interactions due to its surfactant properties.
Industry: The compound is used in the formulation of disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to facilitate the transfer of hydrophobic molecules across aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride
- N,N,N-Triethyl-1-ethyl-1,2-dihydronaphthalen-1-aminium chloride
- N,N,N-Triethyl-1-methyl-1,2-dihydroquinolinium chloride
Uniqueness
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its combination of ethyl and methyl groups attached to the nitrogen atom, along with the naphthalene ring, provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Eigenschaften
| 138216-00-9 | |
Molekularformel |
C17H26ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
triethyl-(1-methyl-2H-naphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C17H26N.ClH/c1-5-18(6-2,7-3)17(4)14-10-12-15-11-8-9-13-16(15)17;/h8-13H,5-7,14H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SBOIYLGRDDALOY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)C1(CC=CC2=CC=CC=C21)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)







